molecular formula C8H12O B155133 2-Cyclohexylideneacetaldehyde CAS No. 1713-63-9

2-Cyclohexylideneacetaldehyde

Cat. No.: B155133
CAS No.: 1713-63-9
M. Wt: 124.18 g/mol
InChI Key: WJMVPTHPBIDWHB-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetaldehyde is an organic compound with the molecular formula C8H12O. It is characterized by a cyclohexylidene group attached to an acetaldehyde moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .

Mode of Action

This compound interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .

Biochemical Pathways

The biochemical pathway affected by this compound involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .

Result of Action

The interaction of this compound with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

It has been shown to undergo dynamic resolution through organocatalytic dienamine [4+2] cycloaddition . This process involves the reaction of racemic 2-Cyclohexylideneacetaldehyde with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to participate in organocatalytic dienamine [4+2] cycloaddition , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneacetaldehyde can be synthesized through the Wittig reaction, which involves the reaction of cyclohexanone with diethyl 2-(cyclohexylamino)vinylphosphonate in the presence of sodium hydride and tetrahydrofuran. The reaction is carried out under nitrogen atmosphere at low temperatures (0-5°C) to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylideneacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products:

Scientific Research Applications

2-Cyclohexylideneacetaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 2-Cyclohexylideneacetaldehyde.

    Cyclohexylamine: Another related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates in organocatalytic processes sets it apart from other similar compounds .

Properties

IUPAC Name

2-cyclohexylideneacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVPTHPBIDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456047
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-63-9
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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